N,N'-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide]
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Overview
Description
N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two hydroxyethanesulfonyl groups attached to a propane-1,3-diyl backbone. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] typically involves multiple steps. One common method includes the reaction of propane-1,3-diamine with 2-chloroethanesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethanesulfonyl groups are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and bases like triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving protease activity.
Mechanism of Action
The mechanism of action of N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] involves its interaction with specific molecular targets, such as proteases. The compound binds to the active site of the enzyme, inhibiting its activity by forming a stable complex. This inhibition can disrupt various biological pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] can be compared with other similar compounds, such as:
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: This compound also contains a propane-1,3-diyl backbone but has aminoethyl groups instead of hydroxyethanesulfonyl groups.
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide: This compound has a similar backbone but different functional groups, leading to distinct chemical properties and applications.
The uniqueness of N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] lies in its specific functional groups, which confer unique reactivity and biological activity.
Properties
CAS No. |
401584-57-4 |
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Molecular Formula |
C11H22N2O8S2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(2-hydroxyethylsulfonyl)-N-[3-[[2-(2-hydroxyethylsulfonyl)acetyl]amino]propyl]acetamide |
InChI |
InChI=1S/C11H22N2O8S2/c14-4-6-22(18,19)8-10(16)12-2-1-3-13-11(17)9-23(20,21)7-5-15/h14-15H,1-9H2,(H,12,16)(H,13,17) |
InChI Key |
MCVCPUJOLDMXHI-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)CS(=O)(=O)CCO)CNC(=O)CS(=O)(=O)CCO |
Origin of Product |
United States |
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